

Theoretical Insights into the Reactivity of 1,1'-Oxalyldiimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1,1'-Oxalyldiimidazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Oxalyldiimidazole (ODI) is a highly efficient reagent for the activation of carboxylic acids, facilitating the formation of esters, amides, and other acyl derivatives under mild conditions. This technical guide provides an in-depth analysis of the theoretical underpinnings of ODI's reactivity. Drawing upon computational studies of analogous structures and kinetic data from related acylimidazoles, this document elucidates the mechanistic pathways of carboxylic acid activation and subsequent nucleophilic attack. While direct quantitative kinetic and thermodynamic data for ODI remain areas for further investigation, this guide synthesizes the current understanding to provide a robust theoretical framework for researchers employing ODI in organic synthesis and drug development.

Introduction

The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A variety of coupling reagents have been developed to facilitate these transformations, among which carbodiimides and phosphonium salts are prominent. **1,1'-Oxalyldiimidazole** (ODI) and its close analog, 1,1'-carbonyldiimidazole (CDI), have emerged as powerful alternatives, offering advantages such as mild reaction conditions and the formation of gaseous byproducts, which simplifies purification. This guide focuses on the theoretical aspects of ODI's reactivity, providing a detailed examination of its mechanism of action.

Synthesis and Structure of 1,1'-Oxalyldiimidazole

ODI is typically synthesized by the reaction of oxalyl chloride with two equivalents of imidazole. The resulting crystalline solid is sensitive to moisture and should be handled under inert conditions.

Table 1: Physicochemical Properties of 1,1'-Oxalyldiimidazole

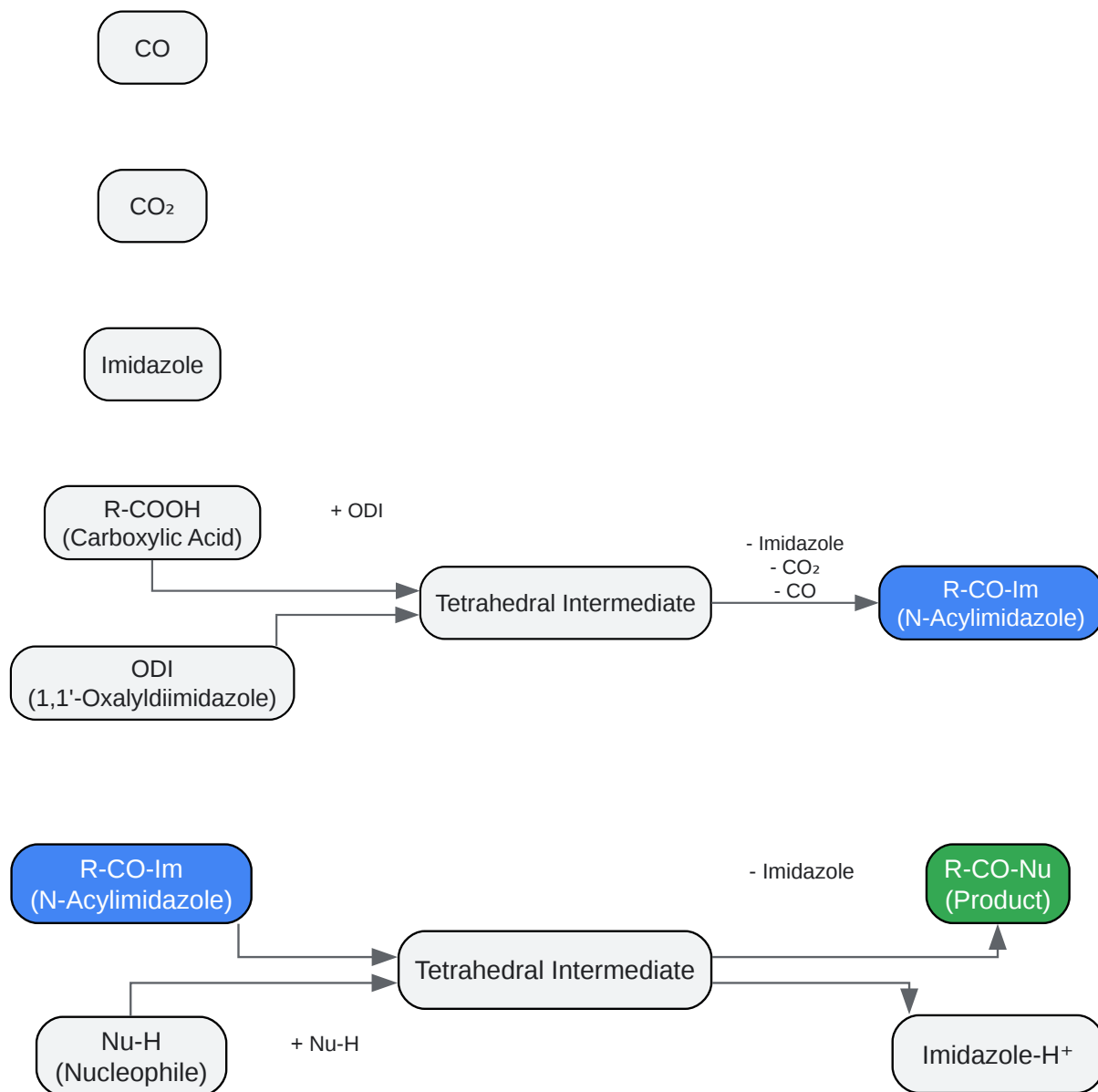
Property	Value
Molecular Formula	C ₈ H ₆ N ₄ O ₂
Molecular Weight	190.16 g/mol
Appearance	White to off-white crystalline powder
Melting Point	114-116 °C

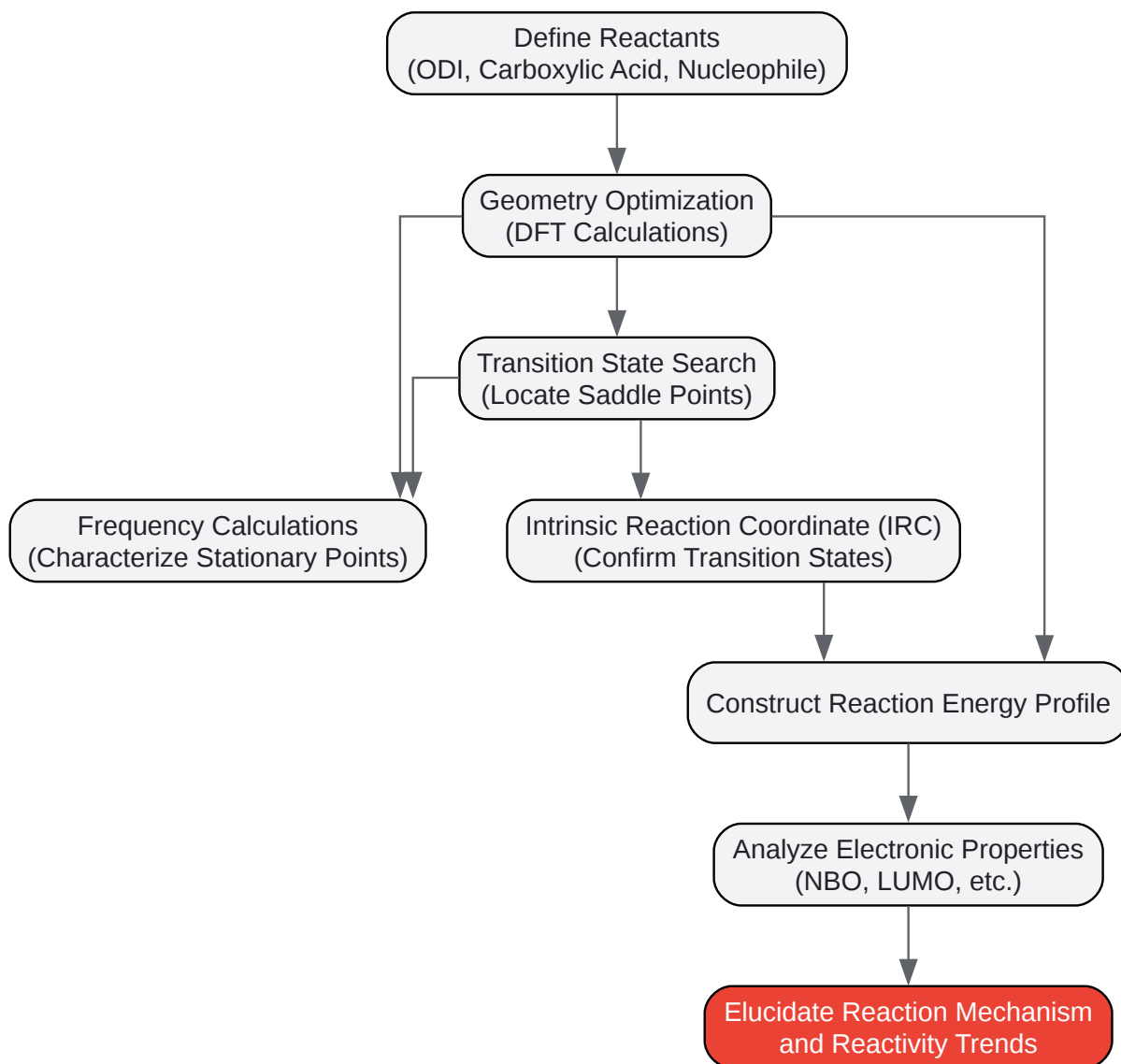
Theoretical Framework of Reactivity

The reactivity of ODI is centered around the electrophilicity of its two carbonyl carbons and the ability of the imidazole moieties to act as excellent leaving groups. The activation of a carboxylic acid by ODI is a two-step process, followed by the introduction of a nucleophile.

Step 1: Activation of Carboxylic Acid

The reaction is initiated by the nucleophilic attack of the carboxylate oxygen on one of the carbonyl carbons of ODI. This leads to the formation of a highly reactive N-acylimidazole intermediate and the release of imidazole and carbon dioxide.





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